molecular formula C8H8FNO B583544 N-(3-Fluoro-2-methylphenyl)formamide CAS No. 153797-65-0

N-(3-Fluoro-2-methylphenyl)formamide

Cat. No.: B583544
CAS No.: 153797-65-0
M. Wt: 153.156
InChI Key: LIAWHEJIUJDVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluoro-2-methylphenyl)formamide is a fluorinated formamide derivative that serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. The incorporation of a fluorine atom at the meta-position of the phenyl ring is a strategic modification employed to fine-tune the properties of lead compounds. Fluorine introduction is a well-established tactic in drug discovery, known to enhance metabolic stability by blocking sites of potential oxidative metabolism, modulate lipophilicity to improve cell membrane permeability, and influence molecular conformation through stereoelectronic effects, all of which can lead to improved pharmacokinetic profiles and biological potency . The formamide functional group is a common motif in bioactive molecules and can participate in key hydrogen-bonding interactions with biological targets, contributing to binding affinity and selectivity. As a result, researchers value this compound for its utility in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals where the 3-fluoro-2-methylaniline moiety is a desired structural element. Its application is fundamental in exploring new chemical space and structure-activity relationships (SAR) during the early-stage research and lead optimization processes. This product is strictly for research purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWHEJIUJDVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666650
Record name N-(3-Fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153797-65-0
Record name N-(3-Fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Characterization of N 3 Fluoro 2 Methylphenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of N-(3-Fluoro-2-methylphenyl)formamide would be expected to show distinct signals for the formyl proton (CHO), the aromatic protons, and the methyl protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Signals corresponding to the formyl carbon, the aromatic carbons, and the methyl carbon would be observed at characteristic chemical shifts. The carbon signals in the aromatic ring would exhibit splitting due to coupling with the fluorine atom (C-F coupling constants).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is highly sensitive for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the fluorine's electronic environment on the aromatic ring. This signal would likely appear as a multiplet due to coupling with adjacent aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the formyl group, C-N stretching, C-F stretching, and various vibrations associated with the substituted benzene (B151609) ring.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FTIR. It would be particularly useful for observing symmetric vibrations and the C-C vibrations within the aromatic ring, which are often weak in FTIR spectra.

In the absence of specific experimental data, the tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and Raman spectroscopy cannot be populated.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound. For this compound, this is achieved by identifying the molecular ion peak (M+•) in its mass spectrum. The molecular formula of the compound is C8H8FNO, which corresponds to a specific molecular weight. The primary purpose of MS in this context is to verify this mass, confirming the compound's identity. The exact mass is a critical piece of data for characterization. For an isomer, N-(3-Fluoro-4-methyl-phenyl)-formamide, the exact mass is reported as 153.058992041 lookchem.com.

PropertyValue
Molecular FormulaC8H8FNO
Molecular Weight (Da)153.15
Expected m/z of Molecular Ion (M+•)~153.15

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. unimi.itmdpi.commdpi.com This allows for the definitive determination of molecular geometry and the analysis of intermolecular forces that dictate the crystal packing.

The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsion angles. Like other N-aryl amides, the formamide (B127407) group (-NH-CHO) is expected to be planar or nearly planar due to the partial double bond character of the C-N bond.

Studies on related secondary N-aryl amides show a strong preference for a trans conformation, where the formyl hydrogen and the phenyl ring are on opposite sides of the C-N bond. nih.govnsf.gov This arrangement is generally more stable than the cis conformation. The planarity of the molecule is influenced by the dihedral angle between the phenyl ring and the amide plane. The presence of an ortho-methyl group likely induces some torsion, causing the phenyl ring to be slightly twisted out of the amide plane to minimize steric hindrance.

Structural ParameterExpected CharacteristicRationale
Amide Group (N-C=O)PlanarResonance delocalization
Conformation (H-N-C=O)Predominantly transLower steric hindrance
Dihedral Angle (Phenyl vs. Amide Plane)Non-zero (twisted)Steric repulsion from ortho-methyl group

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. mdpi.com For this compound, the most significant of these is the hydrogen bond.

π-π Stacking : The presence of the aromatic phenyl ring allows for π-π stacking interactions. nih.govrsc.org These can occur in various geometries, such as face-to-face or T-shaped (edge-to-face), and contribute to the cohesion of the crystal lattice. nih.govnovartis.com The specific arrangement is influenced by the electronic nature and substitution pattern of the ring.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondN-HC=OPrimary structural motif (chains/dimers)
π-π StackingPhenyl RingPhenyl RingStabilization of layered structures
Weak Hydrogen BondC-H (Aromatic/Methyl)O, FSecondary stabilization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. wikipedia.orgnih.govpharmacores.com These different forms have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties like solubility and stability. nih.gov

The study of polymorphism is crucial in materials science and pharmaceuticals. pharmacores.com In formamide derivatives, polymorphism can arise from two main sources:

Conformational Polymorphism : This occurs when a flexible molecule adopts different conformations (e.g., different dihedral angles) in different crystal structures. bjbms.org

Packing Polymorphism : This involves different arrangements of the same molecular conformer, often through different hydrogen-bonding networks or stacking patterns. bjbms.orgresearchgate.net For example, molecules might form hydrogen-bonded chains in one polymorph and hydrogen-bonded dimers in another. researchgate.net

The existence and stability of different polymorphs are influenced by crystallization conditions such as solvent, temperature, and pressure. pharmacores.com Identifying and characterizing potential polymorphs is essential for ensuring the consistency and performance of a crystalline product.

Computational and Theoretical Investigations of N 3 Fluoro 2 Methylphenyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of N-(3-Fluoro-2-methylphenyl)formamide would typically involve optimizing the molecule's geometry to find its lowest energy structure. Key electronic properties would be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Other energetic properties, such as total energy, enthalpy, and Gibbs free energy, would be determined to understand the compound's thermodynamic stability. A Natural Bond Orbital (NBO) analysis could also be performed to investigate charge distribution, atomic orbital hybridization, and donor-acceptor interactions within the molecule, shedding light on the nature of its chemical bonds.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameters, are often used to obtain highly accurate molecular properties. For this compound, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed, especially for benchmarking results from DFT. These calculations would provide precise values for properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics. While computationally more intensive, ab initio methods offer a higher level of theory for validating less demanding computational approaches.

Conformational Analysis and Rotational Barriers

The this compound molecule possesses several rotatable bonds, primarily the C-N amide bond and the C-C bond connecting the phenyl ring to the formamide (B127407) group. A conformational analysis would be performed to identify all stable conformers and the transition states that connect them. This is typically done by systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step. The results would be visualized in a potential energy surface plot, highlighting the energy barriers to rotation. Understanding these barriers is essential for predicting the molecule's flexibility and the predominant shapes it adopts under different conditions.

Molecular Dynamics and Monte Carlo Simulations for Condensed Phases

While quantum calculations focus on single molecules in the gas phase, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of molecules in a liquid or solid state (condensed phases). For this compound, an MD simulation would involve placing a large number of molecules in a simulation box and calculating their movements over time based on a force field that approximates the intermolecular and intramolecular forces. This would provide insight into bulk properties like density, viscosity, and diffusion coefficients. These simulations are also critical for understanding how the molecules pack together in a liquid or amorphous solid and for sampling the conformational landscape in a condensed-phase environment.

Chemical Reactivity and Mechanistic Studies of N 3 Fluoro 2 Methylphenyl Formamide

Amide Bond Reactivity and Transformations

The amide bond in N-(3-Fluoro-2-methylphenyl)formamide is a robust functional group but can participate in several characteristic reactions. Formamides are recognized as versatile chemical intermediates. researchgate.net The amide linkage can undergo hydrolysis under either acidic or basic conditions to yield the parent amine, 3-fluoro-2-methylaniline (B146951), and formic acid. This reaction is a fundamental transformation, though often synthetically less desirable than transformations that preserve the core structure.

Furthermore, the amide bond can be targeted for reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the formamide (B127407) to the corresponding N-methylamine, yielding N-methyl-3-fluoro-2-methylaniline. The N-formyl group is also a valuable participant in various intramolecular and intermolecular cyclization reactions to form heterocyclic systems, leveraging the reactivity of both the nitrogen and the formyl carbon. researchgate.net

Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the phenyl ring towards nucleophiles is significantly modified by the attached substituents. Nucleophilic aromatic substitution (SNAr) is a key reaction class for fluoroaromatic compounds.

N-aryl formamides, including this compound, can exhibit ambident nucleophilic character due to tautomerism, existing in equilibrium with their enol-imine form. This provides two potential sites for reaction with electrophiles: the nitrogen atom and the oxygen atom of the formyl group.

Studies on the reactivity of N-aryl formamides with highly electrophilic reagents like pentafluoropyridine (B1199360) have shown that the site of nucleophilic attack is dependent on the electronic nature of the substituents on the aryl ring. researchgate.net

N-Attack: When the aryl ring contains electron-withdrawing groups, the nucleophilicity of the nitrogen atom is reduced, but it remains the preferred site of attack in many cases. The reaction proceeds via the nitrogen atom to form N-substituted products. researchgate.net

O-Attack: Conversely, when the aryl ring bears electron-releasing groups, the increased electron density can favor attack through the oxygen atom of the enol-imine tautomer, leading to the formation of imidate esters. researchgate.net

For this compound, the strongly electron-withdrawing fluorine atom and the weakly electron-donating methyl group create a nuanced electronic environment. The ultimate regioselectivity of an attack would depend on the specific reaction conditions and the nature of the electrophile.

The rate and feasibility of nucleophilic aromatic substitution (SNAr) reactions are governed by the ability of ring substituents to stabilize the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.com

Fluorine Substituent: The fluorine atom at the 3-position is a potent activating group for SNAr. Its strong electron-withdrawing inductive effect (-I) is paramount in stabilizing the anionic Meisenheimer complex, thereby lowering the activation energy for the rate-determining nucleophilic addition step. stackexchange.comresearchgate.net This effect is so pronounced that fluoroaromatics are often more reactive in SNAr reactions than their chloro- or bromo-analogues, despite fluoride (B91410) being a poorer leaving group in other contexts like SN2 reactions. stackexchange.com

Methyl Substituent: The methyl group at the 2-position is characterized by its electron-donating inductive effect (+I). minia.edu.eglumenlearning.com Electron-donating groups tend to destabilize the negatively charged Meisenheimer complex, thus deactivating the aromatic ring toward nucleophilic attack.

SubstituentPositionElectronic EffectInfluence on SNAr Reactivity
Fluorine (-F)3Strongly electron-withdrawing (-I)Activating
Methyl (-CH₃)2Weakly electron-donating (+I)Deactivating

Reactions Involving the Formyl Group

The formyl group is a versatile handle for the synthesis of other important functional groups.

Isocyanides: The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis. nih.govresearchgate.net This transformation involves the removal of a water molecule from the formamide moiety to yield the corresponding isocyanide. A variety of dehydrating agents can accomplish this, with the choice often depending on the substrate's sensitivity and the desired scale. The reaction of this compound with a suitable dehydrating agent would produce 1-fluoro-3-isocyano-2-methylbenzene.

Dehydrating AgentTypical ConditionsReference
Phosphorus oxychloride (POCl₃)In the presence of a tertiary amine base (e.g., triethylamine) nih.govresearchgate.net
Phosgene (COCl₂) / Diphosgene / TriphosgeneRequires a base; highly toxic reagents researchgate.netrsc.org
p-Toluenesulfonyl chloride (TsCl)In pyridine (B92270) or with another base rsc.org
XtalFluor-E ([Et₂NSF₂]BF₄)Mild conditions, crystalline solid reagent lookchem.com
Triphenylphosphine (B44618) (PPh₃) / Iodine (I₂)Appel-type conditions rsc.org

Formamidines: Formamides are valuable precursors for the synthesis of formamidines, which are important structural motifs in medicinal chemistry. nih.gov Synthetic strategies typically involve the condensation of the formamide with an amine or a derivative. For example, this compound could react with various sulfonamides in the presence of an activating agent to yield N-sulfonyl formamidines. acs.org Another route involves the direct condensation with amines, which may require catalysis or activation of the formyl group. nih.gov

Mechanistic Pathways of Fluorination and Defluorination Reactions

Modifying the fluorine content of the molecule involves distinct mechanistic pathways.

Fluorination: The introduction of an additional fluorine atom onto the aromatic ring would proceed via an electrophilic aromatic substitution mechanism. The existing substituents direct the position of the incoming electrophile. The formamido group and the methyl group are ortho- and para-directing activators, while the fluorine atom is a deactivating ortho-, para-director. minia.edu.eg The combined influence would likely direct an incoming electrophilic fluorine source (such as N-fluorobis(phenyl)sulfonimide or Selectfluor®) to the 4- or 6-positions of the ring. The mechanism involves the attack of the π-system of the benzene (B151609) ring on the electrophilic fluorine, forming a resonance-stabilized carbocation (a sigma complex), which then loses a proton to restore aromaticity. youtube.com

Defluorination: The removal of the existing fluorine atom is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, where fluoride acts as the leaving group. stackexchange.com For this to occur, the carbon atom attached to the fluorine must be sufficiently electron-deficient. While the fluorine atom in this compound is activated towards substitution, the absence of additional strong electron-withdrawing groups (like a nitro group) in the ortho or para positions means that forcing conditions (e.g., strong nucleophiles, high temperatures) would likely be required to displace the fluoride ion. The mechanism follows the two-step addition-elimination pathway, proceeding through a Meisenheimer intermediate. stackexchange.com Alternatively, reductive defluorination methods using metal catalysts could also be employed to cleave the C-F bond.

Derivatization and Synthetic Utility of N 3 Fluoro 2 Methylphenyl Formamide

Synthesis of Novel Formamide (B127407) Derivatives

The formamide functional group in N-(3-Fluoro-2-methylphenyl)formamide is a key site for chemical modification, allowing for the synthesis of a range of novel derivatives. While specific examples of derivatization directly from this compound are not extensively detailed in publicly available literature, the general reactivity of N-arylformamides provides a basis for predicting potential transformations.

One common reaction of formamides is dehydration to form isocyanides. This transformation can be achieved using various dehydrating agents such as phosphoryl chloride (POCl₃), diphosgene, or Burgess reagent. The resulting 3-fluoro-2-methylphenyl isocyanide would be a highly reactive intermediate, amenable to a variety of subsequent reactions, including multicomponent reactions like the Passerini and Ugi reactions, to generate complex amides and peptide-like structures.

Another potential derivatization pathway involves the Vilsmeier-Haack reaction. While typically used for the formylation of electron-rich aromatic rings, the Vilsmeier reagent (formed from a substituted formamide and POCl₃) can also react with the formamide itself under certain conditions, leading to the formation of chloroiminium ions. These reactive intermediates can then be subjected to nucleophilic attack to introduce a variety of substituents.

Furthermore, the N-H bond of the formamide can be deprotonated with a strong base to generate an amidate anion. This anion can then be alkylated or acylated to produce N-substituted derivatives. The choice of base and electrophile would allow for the introduction of a wide array of functional groups, thereby creating a library of novel formamide derivatives with the 3-fluoro-2-methylphenyl scaffold.

The following table summarizes potential derivatization reactions of this compound based on the known chemistry of N-arylformamides:

Reaction TypeReagentsPotential Product
DehydrationPOCl₃, Phosgene, Burgess Reagent3-Fluoro-2-methylphenyl isocyanide
N-AlkylationNaH, Alkyl halide (e.g., CH₃I)N-methyl-N-(3-fluoro-2-methylphenyl)formamide
N-AcylationNaH, Acyl chloride (e.g., CH₃COCl)N-acetyl-N-(3-fluoro-2-methylphenyl)formamide

This compound as a Building Block in Complex Molecule Synthesis

The structural motif of this compound makes it a valuable building block for the synthesis of more elaborate molecules, particularly those containing fluorinated aromatic rings, which are of significant interest in medicinal chemistry.

N-Arylformamides are well-established precursors for the synthesis of various heterocyclic systems. For instance, the Bischler-Napieralski reaction and its variations can be employed to synthesize quinazolines and related fused heterocyclic compounds. In such a reaction, an N-arylformamide can be cyclized under acidic conditions, often with the aid of a dehydrating agent like phosphorus pentoxide or polyphosphoric acid. For this compound, this would involve an intramolecular electrophilic attack of the formyl carbon onto the adjacent methyl-bearing carbon of the phenyl ring, followed by aromatization to yield a fluoro-methyl-substituted quinazoline.

The synthesis of oxadiazoles from N-arylformamides is also a known transformation. One common method involves the reaction of the formamide with a hydroxylamine derivative to form an amidoxime, which can then be cyclized to the 1,2,4-oxadiazole ring system. Alternatively, reaction with hydrazine derivatives can lead to the formation of triazoles. The specific substitution pattern of this compound would be incorporated into the resulting heterocyclic product.

The table below outlines the potential synthesis of heterocyclic systems using this compound as a starting material.

Heterocyclic SystemGeneral Synthetic StrategyPotential Product
QuinazolineBischler-Napieralski type cyclizationFluoro-methyl-substituted quinazoline
1,2,4-OxadiazoleReaction with hydroxylamine and cyclization3-(3-Fluoro-2-methylphenyl)-1,2,4-oxadiazole

The presence of the fluorine atom on the aromatic ring of this compound makes it a useful precursor for the synthesis of more complex fluorinated aromatic compounds. The fluorine atom can influence the reactivity and regioselectivity of further electrophilic aromatic substitution reactions. Additionally, the formamide group can be transformed into other functional groups, providing a handle for further synthetic manipulations.

For example, the formamide can be hydrolyzed to the corresponding aniline (B41778) (3-fluoro-2-methylaniline). This aniline can then serve as a starting material for a wide range of reactions, including diazotization followed by Sandmeyer or Schiemann reactions to introduce other functional groups. The aniline can also be used in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex diarylamines.

The methyl group on the ring can also be a site for further functionalization. For instance, it can be halogenated under radical conditions and subsequently converted to other functional groups. The interplay between the directing effects of the fluoro, amino (after hydrolysis), and methyl groups would allow for the regioselective synthesis of polysubstituted fluorinated aromatic compounds.

Role in the Elucidation of Structure-Activity Relationships in Analog Libraries

In the field of medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a structure-activity relationship (SAR) study. The 3-fluoro-2-methylphenyl moiety is a valuable fragment in drug design, and this compound can serve as a key starting material for the synthesis of analog libraries to probe SAR.

By utilizing the derivatization strategies outlined above, a series of compounds can be synthesized where the formamide group is replaced with various other functionalities. For example, a library of amides, esters, or heterocyclic replacements can be prepared. Each of these analogs would retain the core 3-fluoro-2-methylphenyl scaffold, allowing for the systematic evaluation of the impact of the appended group on the biological activity of interest.

The fluorine atom itself plays a crucial role in SAR studies. Its high electronegativity and ability to form hydrogen bonds can significantly influence drug-target interactions. Furthermore, the substitution of a hydrogen atom with fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. By incorporating the 3-fluoro-2-methylphenyl group, medicinal chemists can explore these effects in a specific region of a molecule.

The following table provides a hypothetical example of how derivatives of this compound could be used in an SAR study.

Analog NumberModification from Parent CompoundRationale for Synthesis in SAR Study
1Hydrolysis of formamide to anilineTo assess the importance of the formyl group for activity and introduce a point for further diversification.
2Dehydration to isocyanideTo explore the effect of a linear, rigid linker on biological activity.
3N-methylation of formamideTo investigate the impact of removing the N-H hydrogen bond donor capability.
4Cyclization to a quinazolineTo evaluate the effect of incorporating the formamide into a rigid, fused heterocyclic system.

Advanced Research Directions and Future Outlook

Exploration of N-(3-Fluoro-2-methylphenyl)formamide in Materials Science

While direct applications of this compound in materials science have yet to be established, the inherent properties of fluorinated organic compounds suggest promising avenues for future research. The incorporation of fluorine into organic molecules is known to significantly alter material properties, a principle that could be leveraged in the case of this compound. numberanalytics.com

The strong carbon-fluorine bond can impart remarkable thermal stability and chemical resistance, making fluorinated materials suitable for high-temperature applications and use in corrosive environments. numberanalytics.comdatainsightsmarket.comgoogle.com Future studies could investigate the thermal degradation profile of polymers or other materials into which this compound has been incorporated. Furthermore, fluorination is a known strategy to modify the optical and electrical properties of materials, opening up potential applications in electronics and photonics. numberanalytics.comdatainsightsmarket.com Research into the dielectric properties and conductivity of materials containing this compound could reveal its suitability for use in capacitors, semiconductors, or other electronic components. datainsightsmarket.com

The ongoing trend in materials science is the development of advanced materials with tailored functionalities. google.com The unique combination of a fluoro-substituted phenyl ring and a formamide (B127407) group in this compound could lead to novel liquid crystals, specialty polymers, or functional coatings. Future research would likely focus on synthesizing derivatives and polymers from this molecule and characterizing their physical and chemical properties to identify potential high-performance applications.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-arylformamides is a well-established area of organic chemistry, but there is always a drive towards greater efficiency, sustainability, and cost-effectiveness. One documented method for synthesizing N-arylformamides involves the reaction of α-iodo-N-arylacetamides with formamide, which has been shown to be applicable to substrates with both electron-donating and electron-withdrawing groups. researchgate.net Another general approach for the synthesis of N-substituted formamides involves the use of triphenylphosphine (B44618) and iodine. organic-chemistry.org

Future research in this area could focus on developing novel catalytic systems that avoid the use of stoichiometric reagents, thereby reducing waste and improving atom economy. For example, methods utilizing transition metal catalysis or organocatalysis for the direct formylation of 3-fluoro-2-methylaniline (B146951) could be explored. core.ac.uknih.gov Such approaches could offer milder reaction conditions and broader functional group tolerance.

Furthermore, the principles of green chemistry could be applied to the synthesis of this compound. This would involve the use of more environmentally benign solvents, reducing energy consumption, and designing processes that minimize the generation of hazardous byproducts. youtube.com The development of a continuous flow synthesis process for this compound could also enhance efficiency and scalability for potential industrial applications.

Advanced Computational Modeling for Predicting Chemical Behavior

Density Functional Theory (DFT) calculations could be employed to determine the three-dimensional structure, conformational preferences, and vibrational frequencies of this compound. nih.gov Such calculations can provide insights into the influence of the fluorine and methyl substituents on the geometry and electronic structure of the molecule. For instance, studies on other fluorinated aromatics have shown that fluorine substitution can impact aromaticity and bond lengths. acs.org

Furthermore, computational modeling can be used to predict the behavior of this molecule in various chemical environments. For example, quantum chemical calculations could help in understanding its reactivity towards different reagents, its potential to form noncovalent interactions like hydrogen bonds, and its metabolic stability. nih.govemerginginvestigators.org This predictive power can accelerate the discovery of new reactions and applications for this compound and its derivatives.

Systematic Investigation of Analogous Fluoroaryl Formamides

A systematic investigation of fluoroaryl formamides analogous to this compound could provide valuable structure-activity relationship (SAR) data. By synthesizing and characterizing a library of related compounds with variations in the position and number of fluorine and methyl substituents, a deeper understanding of how these modifications influence the physicochemical properties of the molecule can be achieved. For instance, the isomeric compound N-(5-Fluoro-2-methylphenyl)formamide is known. bldpharm.com

Such a study would involve a comprehensive analysis of properties including, but not limited to, melting point, solubility, lipophilicity, and spectroscopic characteristics. This data would be invaluable for designing molecules with specific desired properties for applications in medicinal chemistry, agrochemicals, or materials science. The introduction of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity. youtube.com A systematic study of analogous fluoroaryl formamides could therefore uncover candidates with potential biological activity.

The data generated from a systematic investigation could also be used to develop and validate computational models, further enhancing the predictive power of these tools for this class of compounds. Ultimately, a thorough understanding of the SAR of analogous fluoroaryl formamides will be crucial for unlocking their full potential in various scientific and technological fields.

Q & A

Basic: What are the standard synthetic routes for N-(3-Fluoro-2-methylphenyl)formamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves formylation of 3-fluoro-2-methylaniline using formic acid or its derivatives under controlled conditions. A common method involves refluxing the aniline derivative with formic acid in the presence of a dehydrating agent like POCl₃ or HCl. For example, in analogous syntheses (e.g., benzamide derivatives), reaction optimization includes:

  • Temperature control : Maintaining 80–100°C to prevent side reactions like hydrolysis or decomposition .
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to accelerate formylation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require careful removal due to high boiling points .
    Yield improvements (up to 75–85%) are achieved by stoichiometric excess of formic acid (1.5–2.0 eq) and inert atmosphere to minimize oxidation .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:
Key techniques and their diagnostic features:

  • ¹H/¹³C NMR :
    • ¹H : A singlet at δ 8.1–8.3 ppm for the formamide proton; aromatic protons split due to fluorine coupling (J = 8–12 Hz) .
    • ¹³C : Carbonyl resonance at δ 160–165 ppm; fluorine-induced deshielding of adjacent carbons .
  • IR Spectroscopy : Strong C=O stretch at 1660–1680 cm⁻¹; N-H stretch at 3200–3350 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ with m/z ≈ 168.1; fragmentation patterns showing loss of CO (28 amu) from the formamide group .

Advanced: How can researchers address discrepancies in crystallographic data when determining the structure of this compound derivatives?

Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths, torsion angles) may arise from disorder or twinning. Mitigation strategies include:

  • Data collection : Use high-resolution synchrotron radiation for small crystals (<0.2 mm) to improve signal-to-noise ratios .
  • Refinement software : Employ SHELXL for robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Validation tools : Check for R-factor convergence (R1 < 5%) and ADPs (anisotropic displacement parameters) using PLATON or Olex2 . For cases of twinning, SHELXD can deconvolute overlapping reflections .

Advanced: What computational methods are recommended to predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attacks (e.g., hydrolysis). The fluorine atom’s electron-withdrawing effect lowers the amide’s LUMO energy, increasing susceptibility to nucleophiles .
  • MD Simulations : Predict solvation effects using explicit solvent models (e.g., water, DMSO) to assess steric hindrance from the 2-methyl group .
  • QTAIM Analysis : Quantify hydrogen-bonding interactions between the formamide group and nucleophiles, critical for reaction pathway prediction .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be quantified?

Answer:
Typical impurities and analytical methods:

ImpuritySourceQuantification Method
Unreacted 3-fluoro-2-methylanilineIncomplete formylationHPLC (C18 column, λ = 254 nm, retention time ≈ 4.2 min)
N-formyl byproductsOver-formylation or isomerizationGC-MS (EI mode, m/z 168 → 140 fragmentation)
Hydrolysis productsMoisture exposureTLC (silica gel, ethyl acetate/hexane = 1:3, Rf ≈ 0.25)

Limit thresholds: ≤0.1% for individual impurities; ≤0.5% total impurities .

Advanced: How do steric and electronic effects of the 3-fluoro-2-methyl substituent influence the amide bond stability in this compound?

Answer:

  • Electronic Effects : The 3-fluoro group withdraws electron density via inductive effects, polarizing the amide bond (C=O → N) and increasing susceptibility to hydrolysis. This is confirmed by DFT-calculated partial charges (δ⁺ on carbonyl carbon) .
  • Steric Effects : The 2-methyl group hinders planarization of the amide bond, reducing resonance stabilization. X-ray data show a dihedral angle of 15–20° between the aryl ring and amide plane, destabilizing the bond .
  • Experimental Validation : Accelerated degradation studies (pH 7.4, 40°C) show a 20% reduction in half-life compared to unsubstituted analogs .

Basic: What chromatographic methods are recommended for purity assessment of this compound?

Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20% B to 80% B over 20 min. Retention time ≈ 12.3 min .
  • GC-MS : DB-5 column (30 m × 0.25 mm); injector temp 250°C; split ratio 10:1. Monitor m/z 168 (molecular ion) and 140 (formamide cleavage) .

Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Answer:
Contradictions (e.g., unexpected splitting or integration ratios) may arise from dynamic processes or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify rotational barriers about the amide bond. For example, coalescence temperatures >100°C indicate restricted rotation .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
  • 2D NMR (HSQC, NOESY) : Assign ambiguous peaks through ¹H-¹³C correlations and spatial proximity analysis .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (formic acid byproducts) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Advanced: What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor formylation progress in real-time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .
  • Crystallization Control : Use anti-solvent addition (e.g., water in DMF) to ensure uniform crystal size and purity >99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.